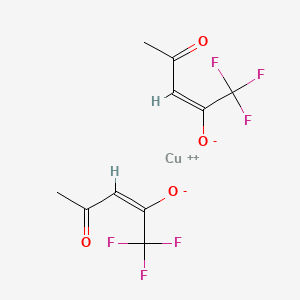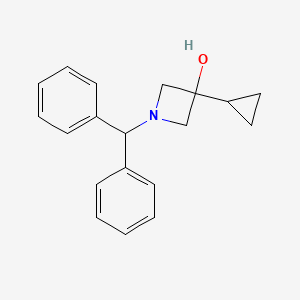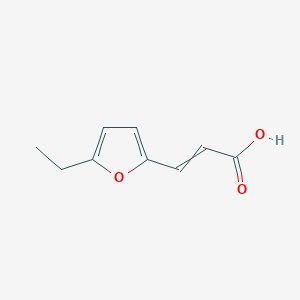
1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
There is a methodology developed for the structure determination of mono-fluorinated compounds, which uses 19F as the focal point of this process . This could potentially be applicable to the synthesis analysis of “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene”.Molecular Structure Analysis
The same 19F-centered NMR analysis mentioned above could also be used for molecular structure analysis . It utilizes the substantial sensitivity of 19F and its far-reaching couplings with 1H and 13C to obtain a large number of NMR parameters.Physical And Chemical Properties Analysis
The molecular weight of “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene” is 228.1640728 . No further physical or chemical properties were found in the available resources.Applications De Recherche Scientifique
1. Application in NMR Analysis
- Summary of the Application: Mono-fluorinated compounds, such as “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene”, can be used in NMR analysis. The substantial sensitivity of fluorine-19 (19F) and its far-reaching couplings with hydrogen-1 (1H) and carbon-13 (13C) are utilized to obtain a large number of NMR parameters .
- Methods of Application: The proposed 19F-centred NMR analysis consists of a complementary set of broadband, phase-sensitive NMR experiments. The assembled 1H, 13C, and 19F chemical shifts, values of JHF, JHH, and JFC coupling constants, and the size of 13C induced 19F isotopic shifts constitute a rich source of information that enables structure elucidation of fluorinated moieties and even complete structures of molecules .
- Results or Outcomes: This novel approach performs particularly well in the structure elucidation of fluorinated compounds embedded in complex mixtures, eliminating the need for compound separation or use of standards to confirm the structures. It represents a major contribution towards the analysis of fluorinated agrochemicals and (radio)pharmaceuticals at any point during their lifetime, including preparation, use, biotransformation, and biodegradation in the environment .
2. Prediction of 19F NMR Chemical Shifts
- Summary of the Application: Mono-fluorinated compounds can be used to predict 19F NMR chemical shifts for fluorinated aromatic compounds .
- Methods of Application: The prediction of 19F NMR chemical shifts is done using scaling factors developed using a curated data set of 52 compounds, with 100 individual 19F shifts spanning a range of 153 ppm .
- Results or Outcomes: With a maximum deviation of 6.5 ppm between experimental and computed shifts, or 4% of the range tested, these scaling factors allow for the assignment of chemical shifts to specific fluorines in multifluorinated aromatics .
3. Manufacturing of Pharmaceuticals
- Summary of the Application: Mono-fluorinated compounds can be used in the manufacturing of pharmaceuticals .
- Results or Outcomes: The use of fluorinated compounds in pharmaceutical manufacturing can lead to more effective and stable drugs .
4. Stability of Fluoroorganics and Pharmacokinetics
- Summary of the Application: Mono-fluorinated compounds can be used in the investigations of the stability of fluoroorganics and their pharmacokinetics .
- Results or Outcomes: The use of mono-fluorinated compounds in these investigations can provide valuable information about the stability of fluoroorganics and their pharmacokinetics .
5. Reaction Mechanisms
- Summary of the Application: Mono-fluorinated compounds can be used in studies of reaction mechanisms .
- Results or Outcomes: The use of mono-fluorinated compounds in these studies can provide valuable information about the reaction mechanisms .
6. Manufacturing of Pharmaceuticals
- Summary of the Application: “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene” might be used in the manufacturing of pharmaceuticals .
- Methods of Application: The specific methods of application in pharmaceutical manufacturing would depend on the specific drug being produced .
- Results or Outcomes: The use of “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene” in pharmaceutical manufacturing can lead to more effective and stable drugs .
Orientations Futures
Propriétés
IUPAC Name |
1-fluoro-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPAWYNFGUXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)


![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)






